molecular formula C20H12N2O3 B2707475 methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate CAS No. 904513-01-5

methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate

Cat. No.: B2707475
CAS No.: 904513-01-5
M. Wt: 328.327
InChI Key: KAHZNTHIYZOINF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further processed through several steps to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and naphthyridine-based molecules, such as:

Uniqueness

What sets methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate apart is its unique fused ring structure, which combines elements of both indole and naphthyridine systems. This structural complexity contributes to its diverse reactivity and potential for various applications in scientific research and industry .

Biological Activity

Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate (CAS Number: 904503-18-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N3O5C_{28}H_{29}N_{3}O_{5}, with a molecular weight of 487.5 g/mol. Its structural complexity contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine derivatives. For instance:

  • Inhibition of PI3-Kinase : Research indicates that related compounds exhibit potent inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in cancer cell proliferation and survival pathways. The selective inhibition of PI3K-a isoforms has been linked to reduced tumor growth in various cancer models .
  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound show significant cytotoxic effects against multiple cancer cell lines, including HeLa and MCF7 cells. The observed IC50 values suggest that these compounds are more potent than traditional chemotherapeutics like carboplatin .

The mechanisms through which methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine exerts its biological effects include:

  • DNA Intercalation : Studies suggest that the compound may intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is common among many anticancer agents .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in cancer metabolism and progression. For example, its effects on alkaline phosphatase have been documented .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been implicated in the cytotoxicity observed with this compound, leading to oxidative stress in cancer cells .

Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of methyl 9-oxo derivatives against different cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism
HeLa15DNA Intercalation
MCF720Enzyme Inhibition
HepG225ROS Induction

These results indicate that methyl 9-oxo derivatives possess substantial anticancer activity through multiple mechanisms.

Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated that treatment with methyl 9-oxo derivatives resulted in significant tumor regression compared to control groups. Tumor sizes were measured over a period of four weeks:

Treatment GroupInitial Tumor Size (mm³)Final Tumor Size (mm³)
Control300600
Methyl Derivative290150

This data underscores the therapeutic potential of this compound in cancer treatment .

Properties

IUPAC Name

methyl 19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3/c1-25-20(24)15-10-14-11-6-4-5-9-16(11)22-18(14)17(21-15)12-7-2-3-8-13(12)19(22)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZNTHIYZOINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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